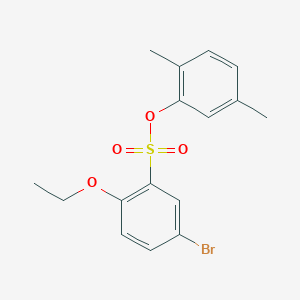
2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate” is a complex organic compound. It contains a phenyl ring which is a common structure in organic chemistry . The compound also has bromo, ethoxy, and sulfonate functional groups.
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction involves the replacement of a substituent on an aromatic ring with another substituent .Molecular Structure Analysis
The molecular structure of this compound would be based on the phenyl ring, with the various substituents attached at the specified positions . The exact structure would depend on the specific locations of these substituents on the phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the bromo group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present and their positions on the phenyl ring .Wissenschaftliche Forschungsanwendungen
Sulfonation and Sulfation Reactions
Research on the sulfonation and sulfation of phenyl and methoxyphenyl compounds, including their reactions with sulfur trioxide, sheds light on the chemical pathways and product distributions of sulfonated aromatic compounds. Such studies are fundamental in understanding the chemical behavior of sulfonate esters in organic synthesis and their potential applications in developing new materials or chemical intermediates (Cerfontain et al., 2010).
Photoremovable Protecting Groups
The use of dimethylphenacyl-based compounds as photoremovable protecting groups for phosphates and sulfonic acids illustrates the utility of such compounds in organic synthesis and biochemistry. This application highlights the significance of precise control in the release of functional groups, critical in synthesizing complex molecules and in various biochemical applications (Klán et al., 2002).
Supramolecular Architectures
Studies on N-aryl-2,5-dimethoxybenzenesulfonamides demonstrate the role of weak intermolecular interactions in forming different supramolecular architectures. Such research is vital in crystal engineering, where the design of molecular structures with specific properties is crucial for developing new materials with applications in catalysis, drug delivery, and nanotechnology (Shakuntala et al., 2017).
Antioxidant Activity
The isolation and characterization of bromophenols from marine algae, with potent antioxidant activity, underscore the importance of brominated phenolic compounds in pharmaceutical and food industries. Such compounds can serve as natural antioxidants, offering a potential alternative to synthetic antioxidants in preserving food products and in therapeutic applications (Li et al., 2011).
Polymeric Materials
The synthesis and characterization of poly(arylene ether sulfone) anion exchange membranes highlight the relevance of sulfonated compounds in creating advanced materials. These membranes show promise in various applications, including energy conversion and storage, due to their excellent ionic conductivity and stability (Shi et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-4-20-14-8-7-13(17)10-16(14)22(18,19)21-15-9-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOBPOTZSQVMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

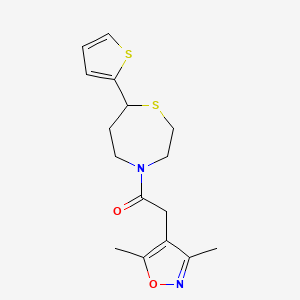
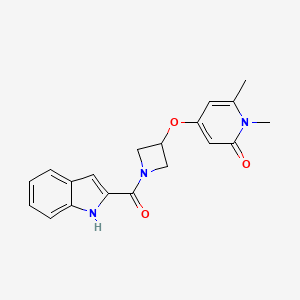
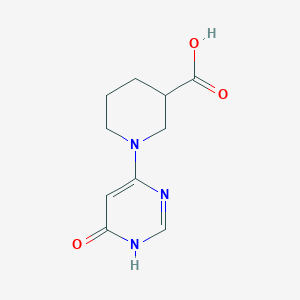
![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)
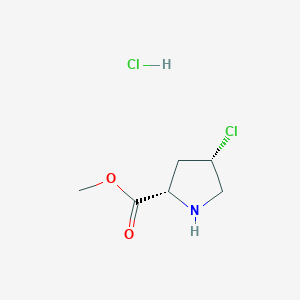
![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2779844.png)
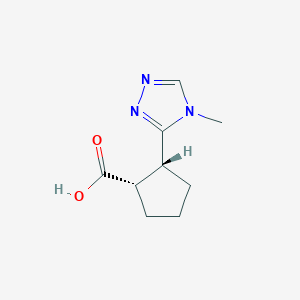
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2779847.png)